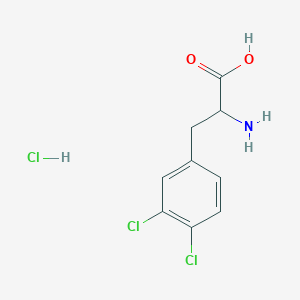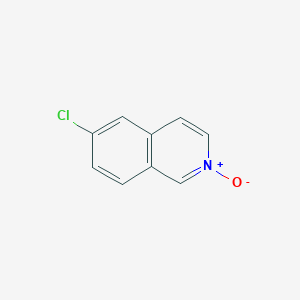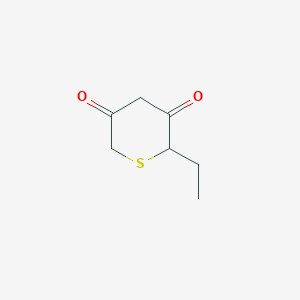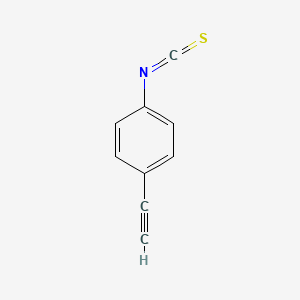
2-amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 2097958-05-7 . It has a molecular weight of 270.54 . The IUPAC name for this compound is ®-3-amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9Cl2NO2.ClH/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, additional physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.Aplicaciones Científicas De Investigación
Global Trends in Herbicide Toxicity Studies
A scientometric review analyzed global trends and gaps in studies about the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), highlighting the rapid advancement in toxicology and mutagenicity research. This review utilized Web of Science data to visualize the development in this field, indicating a significant focus on occupational risks, neurotoxicity, resistance, and impacts on non-target aquatic species. The analysis suggests future research in 2,4-D toxicology should likely focus on molecular biology, especially gene expression, exposure assessment in human or vertebrate bioindicators, and pesticide degradation studies (Zuanazzi et al., 2020).
Wastewater Treatment in Pesticide Production
Research into the treatment of high-strength wastewater from pesticide production reveals a focus on removing toxic pollutants, including various chlorophenols and acids. This study emphasizes the utility of biological processes and granular activated carbon in eliminating up to 90% of these contaminants, highlighting the importance of experimental evaluation for process design and efficiency (Goodwin et al., 2018).
Microbial Degradation of Herbicides
A review on the behavior of 2,4-D in agricultural environments discusses the role of microorganisms in degrading this herbicide and its main degradation metabolite, 2,4-dichlorophenol (2,4-DCP). It underscores the advantages of microbial remediation processes in preventing environmental pollution and protecting public health (Magnoli et al., 2020).
Environmental Impact of Organochlorine Compounds
An extensive review on the consequences of chlorophenol contamination in aquatic environments evaluates their moderate toxic effects on mammalian and aquatic life. It also discusses the biodegradability of these compounds in the presence of adapted microflora, highlighting the importance of understanding chemical behaviors and degradation pathways to mitigate environmental impact (Krijgsheld & Gen, 1986).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
Mecanismo De Acción
Target of Action
The primary targets of 2-amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride are currently unknown . This compound belongs to the class of organic compounds known as phenylpropanoic acids . These compounds contain a benzene ring conjugated to a propanoic acid .
Mode of Action
It is known that phenylpropanoic acids can interact with multiple receptors, which can lead to various biological effects .
Propiedades
IUPAC Name |
2-amino-3-(3,4-dichlorophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2.ClH/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLXAYDWDCEHKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(1,3-dioxaindan-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol](/img/structure/B6618960.png)






![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6619014.png)





